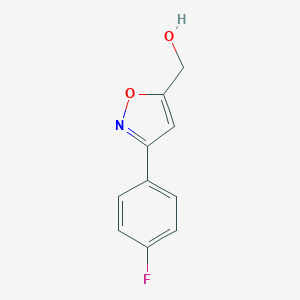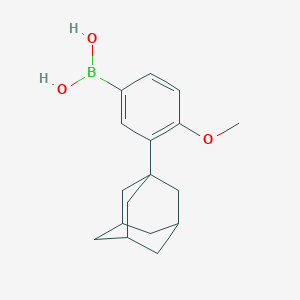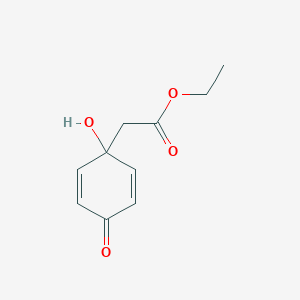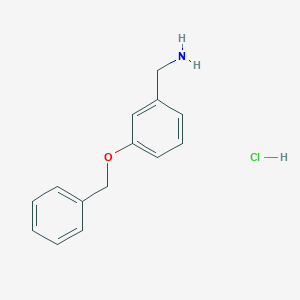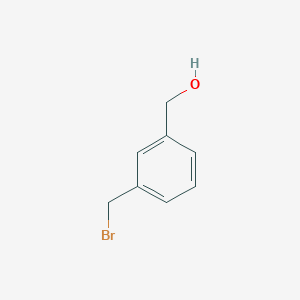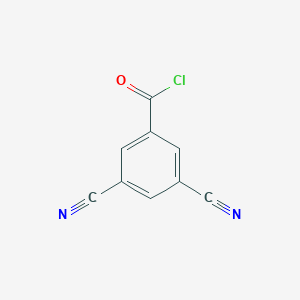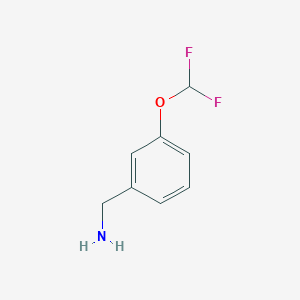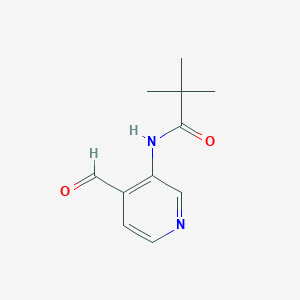
3,5-Bis(trifluoromethyl)benzylamine
Overview
Description
3,5-Bis(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C9H7F6N and a molecular weight of 243.15 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzylamine structure. This compound is known for its high electronegativity and steric hindrance due to the trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It’s commonly used as a reagent in organic synthesis , implying its targets could be a wide range of organic compounds.
Mode of Action
3,5-Bis(trifluoromethyl)benzylamine interacts with its targets by introducing trifluoromethyl groups into molecules, altering their properties or increasing their activity . The exact mode of action can vary depending on the specific reaction and the other compounds involved.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it’s reacting with. For instance, it has been used in the preparation of phenyl glycine derivatives . In another application, it was found to improve the capacity and cyclic stability of Li–S batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(trifluoromethyl)benzylamine can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or amine derivatives under reducing conditions . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are conducted in high-pressure reactors with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitriles , amines , and various substituted benzylamine derivatives .
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzylamine
- 4-Methylbenzylamine
- 4-Methoxybenzylamine
Uniqueness
3,5-Bis(trifluoromethyl)benzylamine is unique due to the presence of two trifluoromethyl groups, which impart high electronegativity and steric hindrance. This makes it particularly useful in applications requiring strong electron-withdrawing effects and spatial constraints .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHORCFFOSRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234133 | |
| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-29-7 | |
| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RP2724XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-Bis(trifluoromethyl)benzylamine in scientific research?
A1: this compound stands out due to its unique properties arising from the presence of both a benzylamine group and two trifluoromethyl groups. This structure allows for diverse applications in areas like material science, medicinal chemistry, and as a valuable tool in chemical synthesis. Specifically, its use as a 19F-containing residualizing label for proteins enables non-invasive assessment of protein accumulation and catabolism using NMR spectroscopy. []
Q2: Can you provide the structural characteristics of this compound?
A2:
- Spectroscopic Data: Detailed spectroscopic characterization has been carried out, including IR, UV-Vis, 1D and 2D NMR spectroscopy, and mass spectrometry. [, ]
Q3: What are the common applications of this compound?
A3: This compound finds applications in:
- Protein Labeling: It serves as a non-radioactive, 19F-containing residualizing label for studying protein metabolism in vivo using NMR spectroscopy. [, ]
- Surface Modification: It is employed for surface grafting on polymers like poly(ethylene terephthalate) (PET), modifying surface properties and enabling biofunctionalization for cell culturing. [, ]
- Synthesis of Novel Compounds: It acts as a building block for synthesizing new molecules with potentially interesting properties, including pharmaceutical compounds like cholesteryl ester transfer protein inhibitors. [, ]
- Nanomaterial Synthesis: It has been used in the synthesis of self-assembled peptide nanotubes and nanovesicles, offering potential in nanotechnology and material science. [, ]
Q4: Has computational chemistry been used to study this compound?
A4: Yes, density functional theory (DFT) calculations have been performed using the B3LYP method with a 6-311+G(d,p) basis set to determine molecular electrostatic potential, quantum descriptors, vibrational frequencies, and infrared spectral simulation. These calculations have shown good agreement with experimental data. [, ]
Q5: How does this compound contribute to the development of smart sensor electrodes?
A5: Research has demonstrated its incorporation into silicate matrices, forming core-shell nanocomposites. These composites, featuring this compound-derived peptide self-assembled nanotubes (BTTPNTs) within a SiO2 matrix, exhibit potential as smart sensor electrodes. Cyclic voltammetry studies confirm their sensing capabilities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
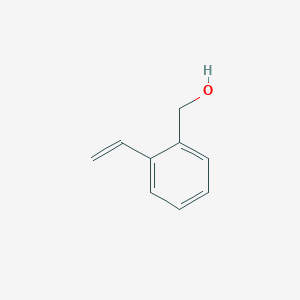
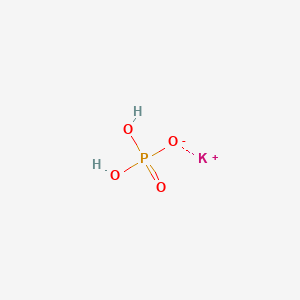
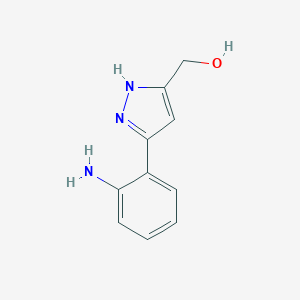
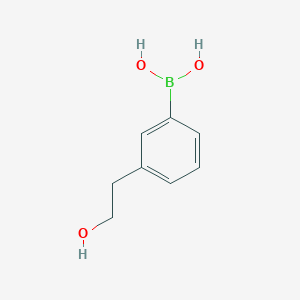
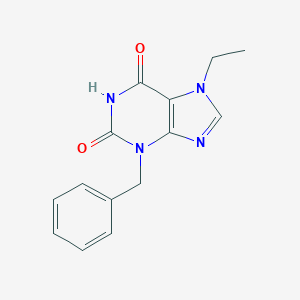
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
